N-(2-methylsulfanylethyl)acetamide
Description
N-(2-Methylsulfanylethyl)acetamide is a sulfur-containing acetamide derivative characterized by a methylthioethyl (-SCH2CH2-) group attached to the nitrogen atom of the acetamide backbone. Acetamides are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and biological activity .
Properties
CAS No. |
57302-28-0 |
|---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
N-(2-methylsulfanylethyl)acetamide |
InChI |
InChI=1S/C5H11NOS/c1-5(7)6-3-4-8-2/h3-4H2,1-2H3,(H,6,7) |
InChI Key |
OPEGPBVNAJOJNQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCSC |
Canonical SMILES |
CC(=O)NCCSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfur-Containing Acetamides
Sulfur substituents significantly influence the electronic, physical, and biological properties of acetamides. Below is a comparison with key analogs:
Key Observations :
- Biological Activity : Sulfur-containing groups (e.g., thiadiazolylmercapto in MSH) enhance interactions with enzymes or receptors, as seen in antimicrobial and antifungal derivatives .
- Synthetic Utility : Sulfur atoms facilitate nucleophilic substitutions (e.g., in ) or participate in disulfide bonding (e.g., mercapto derivatives) .
Alkyl-Substituted Acetamides
Alkyl chains modulate solubility and membrane permeability:
Key Observations :
Pharmacologically Active Acetamides
Several analogs exhibit notable bioactivity:
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., nitro in ) may enhance binding to target proteins but raise toxicity concerns .
- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in ) improve metabolic stability compared to sulfanyl analogs, which may undergo oxidation .
Data Tables
Table 1: Physicochemical Properties of Selected Acetamides
*Estimated based on structural analogs.
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